molecular formula C9H7ClF4 B3014046 4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1260851-30-6

4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B3014046
CAS No.: 1260851-30-6
M. Wt: 226.6
InChI Key: PQUONCXNVDNOGU-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group, a fluoro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the chloroethyl, fluoro, and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluoro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluoro and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

4-(2-chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUONCXNVDNOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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